![molecular formula C7H12N2O2 B6300635 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol CAS No. 2207960-17-4](/img/structure/B6300635.png)
1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol
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Overview
Description
Scientific Research Applications
Synthesis of Organic Compounds
This compound can be used in the synthesis of organic compounds. For instance, it has been used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide . This reaction was carried out in boiling ethanol under acidic conditions .
Development of Medicinal Scaffolds
Heterocycles based on the 1,2,3-triazole moiety, which this compound can be used to synthesize, have been utilized in the development of several medicinal scaffolds. These scaffolds demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Organocatalyzed Synthesis
The compound can be used in organocatalyzed synthesis of organic compounds. Organocatalysts are known for their simplicity, effectiveness, reproducibility, and high selectivity which lead to excellent product yields .
Antileishmanial and Antimalarial Evaluation
In the field of medicinal chemistry, this compound can be used in the synthesis of drugs with antileishmanial and antimalarial properties. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound synthesized using 1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol .
Synthesis of Azapentalenes
The compound can be used in the synthesis of azapentalenes. Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles containing the 1,2,3-triazole moiety. These heterocycles are known to display significant biological activities .
Mechanism of Action
Target of Action
1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol, a pyrazole-bearing compound, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound has significant effects on the life cycles ofLeishmania aethiopica and Plasmodium berghei , leading to their suppression .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
properties
IUPAC Name |
1-(4-methoxy-1-methylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)7-6(11-3)4-9(2)8-7/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYHXGOOTHWTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-1-methyl-1H-pyrazol-3-yl)ethanol |
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